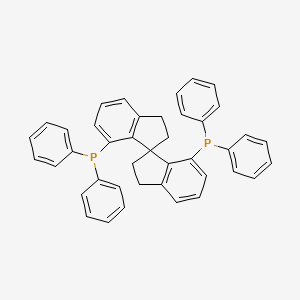

(R)-SDP

Description

Structure

3D Structure

Properties

IUPAC Name |

(4'-diphenylphosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-yl)-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H34P2/c1-5-17-33(18-6-1)42(34-19-7-2-8-20-34)37-25-13-15-31-27-29-41(39(31)37)30-28-32-16-14-26-38(40(32)41)43(35-21-9-3-10-22-35)36-23-11-4-12-24-36/h1-26H,27-30H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZNVWNOOLQCMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC3=C2C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C1C=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H34P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-SDP Ligand: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of the chiral ligand (R)-7,7'-bis(diphenylphosphino)-1,1'-spirobiindane, commonly known as (R)-SDP. This ligand has demonstrated significant utility in asymmetric catalysis, a cornerstone of modern synthetic chemistry for the production of enantiomerically pure compounds vital to the pharmaceutical and fine chemical industries.

Introduction

Chiral phosphine (B1218219) ligands are a critical class of molecules that enable the stereoselective synthesis of chiral compounds through transition metal-catalyzed reactions. Among these, this compound, a C2-symmetric diphosphine ligand built on a rigid spirobiindane backbone, has emerged as a highly effective ligand in various asymmetric transformations, including hydrogenations and carbon-carbon bond-forming reactions. Its rigid structure and well-defined chiral environment are key to inducing high levels of enantioselectivity in catalytic processes.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation and resolution of the key chiral precursor, (R)-1,1'-spirobiindane-7,7'-diol ((R)-SPINOL). The hydroxyl groups of (R)-SPINOL are then converted to a more reactive leaving group, typically a triflate, which is subsequently displaced by diphenylphosphine (B32561) to yield the final this compound ligand.

Synthetic Pathway Overview

The overall synthetic route can be summarized in two main stages:

-

Synthesis and Resolution of (R)-1,1'-Spirobiindane-7,7'-diol ((R)-SPINOL) : This foundational step establishes the chirality of the ligand.

-

Conversion of (R)-SPINOL to this compound : This involves the transformation of the diol to a diphosphine.

Experimental Protocols

Stage 1: Synthesis and Resolution of (R)-1,1'-Spirobiindane-7,7'-diol ((R)-SPINOL)

The synthesis of racemic SPINOL is typically achieved through a multi-step sequence starting from readily available precursors. The resolution of the racemic mixture is a critical step to obtain the desired (R)-enantiomer. A commonly employed and efficient method for the resolution of racemic SPINOL involves inclusion crystallization with a chiral resolving agent, such as N-benzylcinchonidinium chloride.[1]

Protocol for Chiral Resolution of Racemic SPINOL:

-

Complexation: A solution of racemic SPINOL and N-benzylcinchonidinium chloride in a suitable solvent system (e.g., methanol/water) is prepared.

-

Crystallization: The solution is allowed to slowly crystallize. The (R)-SPINOL enantiomer preferentially forms a crystalline inclusion complex with the resolving agent.

-

Isolation: The crystalline complex is isolated by filtration.

-

Liberation of (R)-SPINOL: The isolated complex is treated with an acid (e.g., HCl) to protonate the resolving agent, thereby liberating the free (R)-SPINOL, which can be extracted with an organic solvent.

-

Purification: The extracted (R)-SPINOL is purified by recrystallization or column chromatography.

Stage 2: Synthesis of this compound from (R)-SPINOL

Step 2a: Synthesis of (R)-1,1'-Spirobiindane-7,7'-diyl bis(trifluoromethanesulfonate) ((R)-SPINOL ditriflate)

-

Reaction Setup: To a solution of (R)-SPINOL (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or pyridine) under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C, trifluoromethanesulfonic anhydride (B1165640) (Tf₂O, 2.2-2.5 eq.) is added dropwise.

-

Reaction Progression: The reaction mixture is stirred at 0 °C for a specified time (typically 1-3 hours) and then allowed to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude (R)-SPINOL ditriflate is purified by flash column chromatography on silica (B1680970) gel.

Step 2b: Synthesis of (R)-7,7'-bis(diphenylphosphino)-1,1'-spirobiindane (this compound)

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, a mixture of (R)-SPINOL ditriflate (1.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂), and a phosphine ligand (e.g., 1,1'-bis(diphenylphosphino)ferrocene, dppf) is dissolved in an anhydrous polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide).

-

Addition of Phosphine Source: Diphenylphosphine (HPPh₂) or a suitable equivalent (e.g., diphenylphosphine oxide in the presence of a reducing agent) is added to the reaction mixture.

-

Reaction Progression: The mixture is heated to an elevated temperature (e.g., 80-100 °C) and stirred until the reaction is complete, as monitored by TLC or ³¹P NMR spectroscopy.

-

Work-up: The reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The organic phase is washed with water and brine, dried over an anhydrous drying agent, and the solvent is evaporated.

-

Purification: The crude this compound is purified by flash column chromatography on silica gel, followed by recrystallization to afford the pure product.

Characterization of this compound

Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and enantiomeric integrity.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄₁H₃₄P₂ | |

| Molecular Weight | 588.66 g/mol | |

| Appearance | White to off-white solid | [2] |

| Melting Point | 198-203 °C | |

| Optical Rotation ([α]²²_D) | +184° (c = 1 in chloroform) |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for structural elucidation.

| Technique | Expected Chemical Shifts (δ, ppm) |

| ¹H NMR | Aromatic protons (phenyl and spirobiindane backbone): ~6.8-7.5 ppm. Aliphatic protons (spirobiindane methylene (B1212753) groups): ~2.2-3.0 ppm. |

| ¹³C NMR | Aromatic carbons: ~120-150 ppm. Aliphatic carbons: ~30-60 ppm. Spiro carbon: ~65 ppm. |

| ³¹P NMR | A sharp singlet is expected in the range of -10 to -20 ppm. |

Note: Specific peak assignments and coupling constants require experimental data from purified samples.

Chromatographic Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess (% ee) of the final this compound product.

Typical Chiral HPLC Method:

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC).[3]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).

-

Detection: UV detector at a suitable wavelength (e.g., 254 nm).

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers. A well-resolved chromatogram with baseline separation of the (R)- and (S)-enantiomers is indicative of a successful separation.

Conclusion

The synthesis and characterization of the this compound ligand require careful execution of a multi-step synthetic sequence and rigorous analytical verification. This guide provides a detailed framework for researchers and professionals in the field of asymmetric catalysis and drug development to produce and validate this important chiral ligand. The availability of high-purity this compound is crucial for the development of robust and highly enantioselective catalytic systems.

References

- 1. The 1H and 13C NMR spectra (from top to down) of A: SDP1, B: SDP2, C: SDP3 and D: SDP4. Signals indicated by A, B, C and D refer to 1, 4-α-Glcp, 1, 5-α-Araf, 1, 4-β-Galp and 1, 4-α-GalpA, respectively [cjnmcpu.com]

- 2. (R)-(+)-7,7'-BIS(DIPHENYLPHOSPHINO)-2,2',3,3'-TETRAHYDRO-1,1'-SPIROBIINDANE, MIN. 97% this compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. benchchem.com [benchchem.com]

Chiral Purity Analysis of (R)-SDP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed for the chiral purity analysis of (R)-SDP ((R)-(+)-7,7'-Bis(diphenylphosphino)-2,2',3,3'-tetrahydro-1,1'-spirobiindane), a privileged chiral phosphine (B1218219) ligand. Ensuring the enantiomeric purity of this compound is critical for its successful application in asymmetric catalysis, as the stereochemical integrity of the ligand directly influences the enantioselectivity of the resulting products. This document details the core analytical techniques, presents experimental protocols, and summarizes key quantitative data to aid researchers in the selection and implementation of robust analytical methods.

Introduction to Chiral Purity Analysis of Phosphine Ligands

Chiral phosphine ligands, such as this compound, are instrumental in a myriad of transition-metal-catalyzed asymmetric reactions.[] The presence of the undesired (S)-enantiomer can significantly diminish the enantiomeric excess (ee) of the reaction product and, in some cases, may lead to unwanted side reactions. Consequently, the accurate determination of the enantiomeric purity of this compound is a crucial aspect of quality control in both research and industrial settings. The primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), each offering distinct advantages in terms of resolution, speed, and solvent consumption.[2][3]

Analytical Methodologies for Chiral Separation

The separation of enantiomers is achieved by creating a chiral environment in which the two enantiomers interact differently, leading to different retention times or migration patterns.[4] This is typically accomplished by using a chiral stationary phase (CSP) in HPLC and SFC, or a chiral selector in the background electrolyte in CE.[5]

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely adopted technique for the enantiomeric separation of phosphine ligands due to its high resolution and robustness.[6] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving this class of compounds.[7]

Experimental Protocol: Chiral HPLC Analysis of this compound (Representative Method)

This protocol outlines a typical method for the determination of the enantiomeric purity of this compound using chiral HPLC.

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector is required.

-

Chromatographic Conditions:

-

Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is commonly used. The exact ratio should be optimized to achieve the best resolution. A typical starting point is n-hexane:isopropanol (90:10, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 254 nm.

-

-

Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase.

-

Analysis: Inject the sample onto the column and record the chromatogram. The enantiomeric purity is determined by the relative peak areas of the (R)- and (S)-enantiomers.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and unique selectivity.[3][8] The use of supercritical CO2 as the main mobile phase component leads to lower viscosity and higher diffusivity, enabling high flow rates without a significant loss in efficiency.[9]

Experimental Protocol: Chiral SFC Analysis of this compound (Representative Method)

This protocol provides a general approach for the chiral analysis of this compound by SFC.

-

Instrumentation: An analytical SFC system with a back-pressure regulator, a CO2 pump, a modifier pump, an autosampler, a column oven, and a UV detector is necessary.

-

Chromatographic Conditions:

-

Column: A polysaccharide-based chiral stationary phase, such as Lux Cellulose-1 or a similar column, is often effective.[10]

-

Mobile Phase: Supercritical CO2 with an alcohol modifier (e.g., methanol (B129727) or ethanol). The modifier percentage is a critical parameter for optimizing the separation.

-

Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) can be added to the modifier to improve peak shape and resolution.[3]

-

Flow Rate: 2-4 mL/min.

-

Back Pressure: 100-150 bar.

-

Column Temperature: 35-40 °C.

-

Detection: UV at 254 nm.

-

-

Sample Preparation: Dissolve the this compound sample in the modifier solvent.

Capillary Electrophoresis (CE)

Chiral CE is a high-efficiency separation technique that requires minimal sample and solvent.[5] The separation is achieved by adding a chiral selector to the background electrolyte. For phosphine ligands, cyclodextrins and their derivatives are commonly used as chiral selectors.[4]

Experimental Protocol: Chiral CE Analysis of this compound (Representative Method)

The following is a general procedure for the chiral separation of this compound using CE.

-

Instrumentation: A capillary electrophoresis system with a power supply, a capillary, a detector (typically UV), and an autosampler.

-

Electrophoretic Conditions:

-

Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

-

Background Electrolyte (BGE): A buffer solution (e.g., phosphate (B84403) or borate (B1201080) buffer) at a specific pH containing a chiral selector (e.g., a cyclodextrin (B1172386) derivative).

-

Chiral Selector: The type and concentration of the chiral selector (e.g., sulfated-β-cyclodextrin) must be optimized.

-

Voltage: 15-25 kV.

-

Temperature: 25 °C.

-

Detection: UV at an appropriate wavelength.

-

-

Sample Preparation: Dissolve the this compound sample in the BGE or a compatible solvent.

Quantitative Data Summary

The following tables summarize representative quantitative data for the chiral purity analysis of phosphine ligands using different analytical techniques. The specific values for this compound may vary depending on the exact experimental conditions and the column used.

| Parameter | HPLC | SFC | CE |

| Typical Column/Selector | Polysaccharide-based (e.g., Chiralcel® OD-H) | Polysaccharide-based (e.g., Lux Cellulose-1) | Cyclodextrin derivatives |

| Typical Resolution (Rs) | > 2.0 | > 1.5 | Variable, can be high |

| Analysis Time | 10-30 min | 3-10 min | 5-20 min |

| LOD for Minor Enantiomer | ~0.01% | ~0.02% | ~0.05% |

| LOQ for Minor Enantiomer | ~0.03% | ~0.06% | ~0.15% |

| Relative Standard Deviation (RSD) | < 2% | < 3% | < 5% |

Table 1: Comparison of Analytical Techniques for Chiral Purity Analysis.

| Method Validation Parameter | Typical Acceptance Criteria |

| Specificity | Baseline resolution of enantiomers from each other and from any impurities. |

| Linearity (R²) | ≥ 0.999 for the minor enantiomer. |

| Accuracy (% Recovery) | 98.0% to 102.0% for the minor enantiomer. |

| Precision (RSD) | ≤ 2.0% for repeatability and intermediate precision. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |

| Robustness | No significant change in resolution with small variations in method parameters. |

Table 2: Typical Method Validation Parameters and Acceptance Criteria. [11]

Visualization of Workflows

Synthesis and Impurity Profile of this compound

The synthesis of this compound typically involves several steps, and impurities can be introduced from starting materials, side reactions, or incomplete reactions.[12] The primary chiral impurity of concern is the (S)-SDP enantiomer. Other potential impurities may include residual solvents, starting materials, and by-products from the synthetic route.[][14]

Caption: Synthesis workflow and potential sources of impurities for this compound.

Analytical Workflow for Chiral Purity Determination

A typical analytical workflow for determining the chiral purity of this compound involves sample preparation, analysis by a suitable chiral separation technique, and data processing to calculate the enantiomeric excess.

References

- 2. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. bio-rad.com [bio-rad.com]

- 5. kantisto.nl [kantisto.nl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Dynamic control of chirality in phosphine ligands for enantioselective catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. chiraltech.com [chiraltech.com]

- 10. Enantiomeric separation of original heterocyclic organophosphorus compounds in supercritical fluid chromatography. | Semantic Scholar [semanticscholar.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]

- 14. ijprajournal.com [ijprajournal.com]

Coordination Chemistry of (R)-SDP with Transition Metals: An In-depth Technical Guide

(R)-7,7'-bis(diphenylphosphino)-1,1'-spirobiindane ((R)-SDP), a chiral diphosphine ligand, has emerged as a powerful tool in asymmetric catalysis. Its rigid spirobiindane backbone and tunable electronic properties, conferred by the diphenylphosphino groups, make it an effective ligand for a variety of transition metals. This technical guide provides a comprehensive overview of the coordination chemistry of this compound with key transition metals, focusing on structural data, spectroscopic characterization, and synthetic methodologies, aimed at researchers, scientists, and professionals in drug development.

Introduction to this compound as a Ligand

This compound is a C2-symmetric chiral diphosphine ligand. The spirobiindane framework locks the conformation of the seven-membered chelate ring formed upon coordination to a metal center, creating a well-defined chiral environment. This rigidity is crucial for achieving high enantioselectivity in catalytic reactions. The phosphorus atoms act as soft σ-donors, readily coordinating to a range of transition metals, particularly those from the later transition series.

Coordination with Palladium

Palladium complexes of this compound are widely used in asymmetric allylic alkylation and other cross-coupling reactions. The coordination of this compound to palladium(II) centers typically results in a square planar geometry.

Structural Characteristics

The crystal structure of dichloropalladium(II) complexed with this compound, [PdCl₂(this compound)], provides key insights into its coordination behavior.

| Parameter | Value | Reference |

| Coordination Geometry | Distorted Square Planar | |

| P-Pd-P Bite Angle | 92.7° | [1] |

| Pd-P Bond Length | 2.265 Å, 2.273 Å | [1] |

| Pd-Cl Bond Length | 2.328 Å, 2.343 Å | [1] |

Table 1: Selected Structural Data for [PdCl₂(this compound)]

Spectroscopic Characterization

³¹P NMR spectroscopy is a primary tool for characterizing this compound-palladium complexes. Upon coordination to palladium(II), the ³¹P NMR signal of this compound exhibits a significant downfield shift compared to the free ligand.

| Complex | Solvent | ³¹P NMR Chemical Shift (δ, ppm) |

| This compound | CDCl₃ | -13.5 |

| [PdCl₂(this compound)] | CDCl₃ | 25.8 |

Table 2: ³¹P NMR Data for this compound and its Palladium Complex

Experimental Protocol: Synthesis of [PdCl₂(this compound)]

Materials:

-

This compound

-

Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂]

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether, anhydrous

Procedure:

-

In a nitrogen-flushed Schlenk flask, dissolve this compound (1.0 eq) in anhydrous DCM.

-

In a separate Schlenk flask, dissolve [PdCl₂(MeCN)₂] (1.0 eq) in anhydrous DCM.

-

Slowly add the palladium solution to the this compound solution at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 2-4 hours. The formation of a yellow precipitate may be observed.

-

Reduce the solvent volume under vacuum.

-

Add anhydrous diethyl ether to precipitate the product completely.

-

Filter the yellow solid, wash with diethyl ether, and dry under vacuum.

References

Spectroscopic Properties of (R)-SDP Complexes: An In-depth Technical Guide

(R)-7,7'-Bis(diphenylphosphino)-1,1'-spirobiindane , commonly known as (R)-SDP , is a chiral diphosphine ligand renowned for its efficacy in asymmetric catalysis. Its rigid spirobiindane backbone creates a well-defined chiral environment around a metal center, leading to high enantioselectivities in a variety of chemical transformations. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound and its metal complexes, with a focus on Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Circular Dichroism (CD) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development and catalysis.

Core Spectroscopic Data of this compound Ligand and its Complexes

The spectroscopic characteristics of this compound and its derivatives are crucial for confirming their synthesis, assessing purity, and understanding their coordination chemistry. The following tables summarize key quantitative data for the free this compound ligand and a representative palladium complex.

Table 1: Physicochemical and Optical Properties of this compound Ligand

| Property | Value | Reference |

| Molecular Formula | C₄₁H₃₄P₂ | [1][2] |

| Molecular Weight | 588.66 g/mol | [1][2] |

| Melting Point | 198-203 °C | [1] |

| Optical Activity | [α]²²/D +184° (c = 1 in chloroform) | [1] |

Table 2: Spectroscopic Data for a Representative Palladium-(R)-SDP Complex

Due to the proprietary nature of specific industrial catalytic systems, comprehensive public data on a wide array of this compound complexes is limited. However, drawing parallels from structurally similar chiral diphosphine-palladium complexes allows for the estimation of expected spectroscopic characteristics. The following data for a generic PdCl₂(this compound) complex is compiled from typical values observed for analogous systems.

| Spectroscopic Technique | Parameter | Expected Value/Range |

| ³¹P NMR | Chemical Shift (δ) | 20 - 40 ppm |

| ¹H NMR | Phenyl Protons (δ) | 7.0 - 8.0 ppm (multiplets) |

| Spirobiindane Protons (δ) | 2.0 - 4.0 ppm (complex multiplets) | |

| UV-Vis Spectroscopy | λ_max_ (Ligand-to-Metal Charge Transfer) | 300 - 400 nm |

| Circular Dichroism | Cotton Effects | Multiple bands in the UV-Vis region |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible spectroscopic characterization of this compound complexes. This section outlines standard experimental protocols for their synthesis and subsequent analysis.

Synthesis of a Palladium-(R)-SDP Complex (Illustrative Protocol)

A common method for the preparation of a palladium(II) complex of this compound involves the reaction of the ligand with a suitable palladium precursor.

Materials:

-

This compound

-

Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂] or Bis(benzonitrile)dichloropalladium(II) [PdCl₂(PhCN)₂]

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Diethyl ether or pentane (B18724) (anhydrous)

Procedure:

-

In a nitrogen-flushed Schlenk flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane.

-

In a separate Schlenk flask, dissolve the palladium precursor (1 equivalent) in anhydrous dichloromethane.

-

Slowly add the palladium solution to the this compound solution at room temperature with continuous stirring.

-

Stir the reaction mixture at room temperature for 1-2 hours, during which a color change is typically observed.

-

Reduce the volume of the solvent under vacuum.

-

Add an excess of a non-polar solvent such as diethyl ether or pentane to precipitate the complex.

-

Isolate the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.

NMR Spectroscopy

NMR spectroscopy, particularly ³¹P NMR, is a powerful tool for characterizing this compound complexes.

Sample Preparation:

-

Dissolve 5-10 mg of the this compound complex in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂) in an NMR tube.

-

Ensure the sample is fully dissolved to avoid broad signals. For air-sensitive complexes, sample preparation should be conducted in a glovebox or under an inert atmosphere.

Data Acquisition (³¹P NMR):

-

Spectrometer: A multinuclear NMR spectrometer operating at a frequency of 162 MHz or higher for ³¹P.

-

Technique: Proton-decoupled ³¹P NMR ({¹H}³¹P).

-

Reference: 85% H₃PO₄ as an external standard.

-

Typical Parameters: Pulse angle of 30-45°, relaxation delay of 1-5 seconds. The number of scans will depend on the sample concentration.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound complex, particularly the ligand-to-metal charge transfer (LMCT) bands.

Sample Preparation:

-

Prepare a stock solution of the this compound complex of a known concentration in a UV-grade solvent (e.g., dichloromethane, acetonitrile).

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

Data Acquisition:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

Cuvettes: Use 1 cm path length quartz cuvettes.

-

Procedure:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the absorption spectrum of each sample solution over the desired wavelength range (typically 200-800 nm).

-

Identify the wavelength of maximum absorbance (λ_max_).

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

-

Circular Dichroism Spectroscopy

CD spectroscopy is essential for characterizing the chiroptical properties of this compound complexes, which arise from the chiral ligand environment.

Sample Preparation:

-

Prepare a solution of the this compound complex in a suitable spectroscopic grade solvent. The concentration should be adjusted to give an absorbance of approximately 1 at the λ_max_ in the UV-Vis spectrum.

-

The solvent itself should be transparent and not optically active in the wavelength range of interest.

Data Acquisition:

-

Spectropolarimeter: A CD spectropolarimeter.

-

Cuvettes: Use quartz cuvettes with a path length appropriate for the sample concentration and absorbance (e.g., 0.1 cm or 1 cm).

-

Procedure:

-

Record a baseline spectrum of the solvent in the same cuvette.

-

Record the CD spectrum of the sample solution over the same wavelength range as the UV-Vis spectrum.

-

The data is typically reported in terms of ellipticity (θ) in millidegrees (mdeg) or as molar ellipticity ([θ]), which is normalized for concentration and path length.

-

Visualization of Experimental Workflows and Relationships

Graphviz diagrams are provided below to illustrate the logical flow of synthesis and characterization, as well as the relationships between the spectroscopic techniques and the molecular properties they probe.

Caption: Workflow for the synthesis and spectroscopic characterization of a Pd-(R)-SDP complex.

Caption: Relationship between molecular properties of this compound complexes and spectroscopic techniques.

Applications in Drug Development and Catalysis

While this compound complexes are not directly involved in biological signaling pathways in the traditional sense, their primary application lies in the synthesis of chiral molecules, many of which are precursors or active pharmaceutical ingredients (APIs). The high enantioselectivity achieved with catalysts based on this compound is critical in drug development, where often only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even harmful.

The spectroscopic properties detailed in this guide are instrumental in the quality control and in-situ monitoring of catalytic reactions employing this compound complexes, ensuring the structural integrity of the catalyst and optimizing reaction conditions for the efficient synthesis of chiral pharmaceuticals.

Caption: Role of this compound complexes in asymmetric catalysis for pharmaceutical applications.

References

Unveiling the Architecture of Asymmetry: An In-depth Technical Guide to the X-ray Crystal Structure of (R)-SDP Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and X-ray crystal structures of metal complexes featuring the chiral ligand (R)-SDP [(R)-(+)-7,7'-Bis(diphenylphosphino)-2,2',3,3'-tetrahydro-1,1'-spirobiindane]. The unique spirocyclic backbone of this compound imparts a rigid and well-defined chiral environment around the metal center, making its complexes highly effective catalysts in a range of asymmetric transformations crucial for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. This document details the experimental protocols for the synthesis of the ligand and its metal complexes, presents a summary of their crystallographic data, and discusses their spectroscopic characterization.

Introduction to this compound as a Chiral Ligand

This compound is a chiral diphosphine ligand that has garnered significant attention in the field of asymmetric catalysis. Its rigid spirobiindane framework locks the geometry of the two diphenylphosphino groups, creating a well-defined chiral pocket that can effectively control the stereochemical outcome of metal-catalyzed reactions. The ligand is a white, air-sensitive solid with a molecular formula of C₄₁H₃₄P₂ and a molecular weight of 588.66 g/mol .[1] It is utilized in various catalytic applications, including ruthenium-catalyzed asymmetric hydrogenation of ketones and palladium-catalyzed asymmetric allylic alkylations.[2][3]

Synthesis and Crystallization of this compound Metal Complexes

The synthesis of this compound metal complexes typically involves the reaction of the ligand with a suitable metal precursor in an inert atmosphere. The choice of solvent and reaction conditions is crucial for obtaining high yields and crystalline products suitable for X-ray diffraction studies.

General Experimental Protocol for the Synthesis of this compound Metal Complexes

The following protocol describes a general method for the synthesis of this compound metal complexes, which can be adapted for various metal precursors. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Materials:

-

This compound ligand

-

Metal precursor (e.g., [PdCl₂(MeCN)₂], [Rh(COD)₂]BF₄, [Ir(COD)Cl]₂)

-

Anhydrous solvents (e.g., dichloromethane, toluene, tetrahydrofuran)

-

Schlenk glassware

-

Magnetic stirrer

-

Cannula for liquid transfer

Procedure:

-

In a Schlenk flask, dissolve the this compound ligand (1.0 equivalent) in an appropriate anhydrous solvent.

-

In a separate Schlenk flask, dissolve the metal precursor (1.0 equivalent) in the same or a compatible anhydrous solvent.

-

Slowly add the metal precursor solution to the stirred solution of the this compound ligand at room temperature via cannula.

-

Stir the reaction mixture at room temperature for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography or ³¹P NMR spectroscopy.

-

Upon completion, the product can be isolated by removing the solvent under reduced pressure and washing the resulting solid with a non-polar solvent (e.g., pentane (B18724) or hexane) to remove any unreacted starting materials.

-

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the complex, vapor diffusion of a non-solvent into a solution of the complex, or slow cooling of a saturated solution.

X-ray Crystal Structure of this compound Metal Complexes

The determination of the single-crystal X-ray structure provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and coordination geometry around the metal center. This data is invaluable for understanding the steric and electronic properties of the complexes and for rationalizing their catalytic activity and selectivity.

While a comprehensive database of all this compound metal complex crystal structures is beyond the scope of this guide, the following table summarizes representative crystallographic data for a palladium(II) complex of a closely related diphosphine ligand, which serves as an excellent model for understanding the coordination chemistry of this compound. The trans configuration with a square-planar geometry at the metal atom is a common feature for such complexes.[4]

Table 1: Selected Crystallographic Data for a Representative Palladium(II) Diphosphine Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.7712(2) |

| b (Å) | 6.8500(2) |

| c (Å) | 18.2136(6) |

| α (°) | 90 |

| β (°) | 98.851(2) |

| γ (°) | 90 |

| V (ų) | 1327.85(6) |

| Z | 2 |

| Pd-P bond length (Å) | ~2.2-2.4 |

| Pd-Cl bond length (Å) | ~2.3-2.4 |

| P-Pd-P bond angle (°) | ~90-100 |

| Cl-Pd-Cl bond angle (°) | ~175-180 |

Note: The data presented is based on a representative structure and may vary for different this compound metal complexes.

Spectroscopic Characterization

Spectroscopic techniques are essential for characterizing the structure and purity of this compound metal complexes in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a particularly powerful tool for studying phosphine-containing complexes. The coordination of the phosphine (B1218219) groups to a metal center results in a significant change in the ³¹P chemical shift compared to the free ligand. For rhodium complexes, the coupling between the phosphorus and the rhodium nucleus (¹J(Rh-P)) provides valuable information about the coordination environment.[5] ¹H and ¹³C NMR spectroscopy are also used to confirm the structure of the ligand framework and to study the dynamic behavior of the complexes in solution.

Table 2: Representative NMR Spectroscopic Data

| Nucleus | Free this compound Ligand (ppm) | Coordinated this compound Ligand (ppm) |

| ³¹P | ~ -15 to -20 | Varies (e.g., +20 to +50 for Pd(II), with Rh-P coupling for Rh(I)) |

| ¹H | Aromatic and aliphatic signals | Shifted aromatic and aliphatic signals, often with increased complexity due to restricted rotation |

| ¹³C | Aromatic and aliphatic signals | Shifted aromatic and aliphatic signals |

Note: Chemical shifts are approximate and can vary depending on the metal, its oxidation state, and the solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of the ligand in the complex and for studying the bonding of other ligands, such as carbonyls or hydrides, to the metal center. The P-C stretching vibrations of the this compound ligand can be observed in the fingerprint region of the spectrum.

Other Spectroscopic Techniques

Other techniques such as UV-Vis spectroscopy and mass spectrometry are also employed to characterize the electronic properties and confirm the molecular weight of the this compound metal complexes.

Conclusion

This technical guide has provided an overview of the synthesis, X-ray crystallography, and spectroscopic characterization of metal complexes containing the chiral ligand this compound. The well-defined three-dimensional structure of these complexes, as revealed by X-ray diffraction, is fundamental to their success in asymmetric catalysis. The detailed experimental protocols and characterization data presented herein serve as a valuable resource for researchers and scientists working in the fields of organometallic chemistry, asymmetric catalysis, and drug development. Further research into the synthesis and application of a wider range of this compound metal complexes will undoubtedly continue to advance the development of highly efficient and selective catalytic transformations.

References

- 1. strem.com [strem.com]

- 2. (R)-(+)-7,7'-BIS(DIPHENYLPHOSPHINO)-2,2',3,3'-TETRAHYDRO-1,1'-SPIROBIINDANE | 528521-86-0 [chemicalbook.com]

- 3. (R)-(+)-7,7'-BIS(DIPHENYLPHOSPHINO)-2,2',3,3'-TETRAHYDRO-1,1'-SPIROBIINDANE, MIN. 97% this compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Crystal structures of six complexes of phosphane chalcogenides R1R2R3PE (R = tert-butyl or isopropyl, E = S or Se) with the metal halides MX2 (M = Pd or Pt, X = Cl or Br), two halochalcogenylphosphonium derivatives (tBu2iPrPEBr)2[Pd2Br6] and one hydrolysis product - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rhodium(i) complexes derived from tris(isopropyl)-azaphosphatrane—controlling the metal–ligand interplay - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of (R)-SDP in Asymmetric Catalosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of the chiral diphosphine ligand (R)-SDP ([(R)-(+)-7,7'-Bis(diphenylphosphino)-1,1'-spirobiindane]) in asymmetric catalysis, with a primary focus on the well-established ruthenium-catalyzed hydrogenation of ketones. This reaction is a cornerstone of modern synthetic chemistry, providing efficient access to enantiomerically enriched secondary alcohols, which are crucial building blocks in the pharmaceutical and fine chemical industries.

Introduction to this compound and its Catalytic System

This compound is a C2-symmetric chiral diphosphine ligand featuring a rigid spirobiindane backbone. This structural rigidity is paramount in creating a well-defined and effective chiral environment around a metal center, which is essential for high enantioselectivity in catalytic transformations.

In the context of asymmetric ketone hydrogenation, the typical catalytic system comprises three key components:

-

A Ruthenium Precursor: Commonly used precursors include [RuCl₂(benzene)]₂ or other suitable Ru(II) sources.

-

The Chiral Ligand: this compound or its derivatives (e.g., (R)-Tol-SDP, (R)-Xyl-SDP).

-

A Chiral Diamine Co-ligand: Most frequently, (R,R)-DPEN (1,2-diphenylethylenediamine) is employed as a co-ligand.

-

A Base: A base, such as potassium tert-butoxide (t-BuOK), is required to facilitate the formation of the active catalyst.

The active catalyst is typically formed in situ by the reaction of these components.

The Mechanism of Action: A Metal-Ligand Bifunctional Approach

The asymmetric hydrogenation of ketones catalyzed by the Ru-(R)-SDP system is widely accepted to proceed via a metal-ligand bifunctional mechanism . This mechanism involves the cooperative action of both the ruthenium metal center and the coordinated diamine ligand in the key hydride transfer step. The reaction is proposed to proceed through a six-membered pericyclic transition state.[1][2]

The key steps of the catalytic cycle are as follows:

-

Catalyst Activation: The ruthenium precursor reacts with the this compound ligand and the diamine in the presence of a base to form the active Ru-hydride species.

-

Coordination of the Ketone: The ketone substrate coordinates to the ruthenium center.

-

Enantioselective Hydride Transfer: This is the crucial stereodetermining step. A hydride from the ruthenium center and a proton from the amine ligand of the diamine are concertedly transferred to the carbonyl group of the ketone through a six-membered pericyclic transition state. The chiral environment created by the this compound and the chiral diamine dictates the facial selectivity of this transfer, leading to the formation of one enantiomer of the alcohol product preferentially.

-

Product Release and Catalyst Regeneration: The resulting chiral alcohol is released from the coordination sphere of the ruthenium, and the active catalyst is regenerated to enter another catalytic cycle.

The chirality of the final alcohol product is determined by the specific combination of the chiralities of the diphosphine and diamine ligands. For instance, the combination of (S)-Tol-SDP and (S,S)-DPEN has been shown to produce the corresponding (R)-alcohol with high enantioselectivity.[2]

Visualizing the Catalytic Cycle

Caption: Proposed catalytic cycle for Ru-(R)-SDP catalyzed ketone hydrogenation.

Quantitative Data Summary

The performance of the Ru-(R)-SDP catalytic system has been evaluated for the asymmetric hydrogenation of a variety of ketone substrates. The following tables summarize the quantitative data, including enantiomeric excess (ee%), conversion (%), and reaction conditions.

Table 1: Asymmetric Hydrogenation of Acetophenone Derivatives with Ru/SDP Catalyst

| Entry | Substrate | Ligand | Diamine | Base | Solvent | Temp (°C) | Pressure (atm H₂) | Time (h) | Conv. (%) | ee (%) | Ref. |

| 1 | Acetophenone | (S)-Tol-SDP | (S,S)-DPEN | t-BuOK | 2-propanol | 30 | 1 | - | >99 | 82 (R) | [1] |

| 2 | Acetophenone | (S)-Tol-SDP | (S,S)-DPEN | t-BuOK | 2-propanol | RT | 45 | 48 | quant. | 80 (R) | [3] |

| 3 | Acetophenone | (R)-Xyl-SDP | (R,R)-DPEN | t-BuONa | 2-propanol | 20 | 50 | - | - | - | [4] |

| 4 | 2'-Methoxyacetophenone | (S)-Tol-SDP | (S,S)-DPEN | t-BuOK | 2-propanol | 30 | - | 3 | >99 | 99.1 (R) | [4] |

| 5 | 3'-Methoxyacetophenone | (S)-Tol-SDP | (S,S)-DPEN | t-BuOK | 2-propanol | 30 | - | 2 | >99 | 98.5 (R) | [4] |

| 6 | 4'-Methoxyacetophenone | (S)-Tol-SDP | (S,S)-DPEN | t-BuOK | 2-propanol | 30 | - | 2 | >99 | 97.6 (R) | [4] |

| 7 | 4'-Chloroacetophenone | (S)-Tol-SDP | (S,S)-DPEN | t-BuOK | 2-propanol | 30 | - | 2 | >99 | 98.1 (R) | [4] |

| 8 | 4'-Bromoacetophenone | (S)-Tol-SDP | (S,S)-DPEN | t-BuOK | 2-propanol | 30 | - | 2 | >99 | 98.3 (R) | [4] |

Table 2: Asymmetric Hydrogenation of Other Ketones with Ru/SDP Catalyst

| Entry | Substrate | Ligand | Diamine | Base | Solvent | Temp (°C) | Pressure (atm H₂) | Time (h) | Conv. (%) | ee (%) | Ref. |

| 1 | 1-Acetonaphthone | (S)-Tol-SDP | (S,S)-DPEN | t-BuOK | 2-propanol | 30 | - | 4 | >99 | 99.3 (R) | [4] |

| 2 | α-Tetralone | (S)-Xyl-SDP | (R,R)-DPEN | t-BuOK | 2-propanol | RT | 50 | 12 | 100 | 99.5 (S) | [4] |

| 3 | 2-Phenylcyclohexanone | (S)-Xyl-SDP | (R,R)-DPEN | t-BuOK | 2-propanol | RT | 50 | 12 | 100 | 99.9 (cis) | [4] |

Experimental Protocols

General Procedure for the Preparation of the Ruthenium Catalyst Precursor

This protocol is adapted from literature procedures for the in situ preparation of the active catalyst.[2]

-

Materials:

-

[RuCl₂(benzene)]₂

-

This compound ligand (or a derivative like (R)-Tol-SDP)

-

Anhydrous and degassed solvent (e.g., toluene)

-

Schlenk flask

-

Magnetic stir bar

-

Inert atmosphere (glovebox or Schlenk line)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, add [RuCl₂(benzene)]₂ (1 mol%) and the this compound ligand (1.1 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous and degassed toluene.

-

Stir the mixture at 110 °C for 4 hours.

-

Remove the solvent under vacuum to obtain the ruthenium complex precursor.

-

General Procedure for the Asymmetric Hydrogenation of Ketones

This is a general procedure that can be adapted for various ketone substrates.[2][4]

-

Materials:

-

Ruthenium complex precursor (from 4.1)

-

(R,R)-DPEN (or other chiral diamine)

-

Ketone substrate

-

Base (e.g., t-BuOK in 2-propanol)

-

Anhydrous and degassed 2-propanol

-

Autoclave or high-pressure reactor

-

Hydrogen gas (high purity)

-

-

Procedure:

-

To a glass liner for the autoclave, add the prepared ruthenium complex (e.g., 1 mol%), the chiral diamine (e.g., 1.2 mol%), and the ketone substrate (1 mmol).

-

Transfer the glass liner to the autoclave.

-

Under an inert atmosphere, add the anhydrous and degassed 2-propanol and the solution of the base.

-

Seal the autoclave, and purge with hydrogen gas three times.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 1-50 atm).

-

Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 30 °C) for the specified time (see data tables).

-

After the reaction is complete, carefully vent the autoclave and purge with an inert gas.

-

Quench the reaction by adding a few drops of water.

-

The conversion and enantiomeric excess of the product are determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Visualizing the Experimental Workflow

Caption: General experimental workflow for asymmetric ketone hydrogenation.

The Role of this compound in Stereoselectivity

The high enantioselectivity observed in these reactions is a direct consequence of the chiral environment created by the this compound ligand in the transition state. The rigid spirobiindane backbone of the SDP ligand creates a well-defined chiral pocket around the ruthenium center. This steric hindrance forces the prochiral ketone to approach the metal hydride in a specific orientation.

The interaction between the substituents on the ketone and the phenyl groups of the phosphine (B1218219) ligand in the transition state is believed to be the key factor in differentiating the two enantiotopic faces of the carbonyl group. One approach of the ketone is sterically favored, leading to the preferential formation of one enantiomer of the alcohol product. The chiral diamine co-ligand further refines this chiral environment and participates in the proton transfer, enhancing the overall stereocontrol.

This compound in Iridium-Catalyzed Asymmetric Catalysis

While ruthenium-based systems with SDP ligands are well-documented for ketone hydrogenation, iridium catalysts bearing chiral P,N ligands (which can be conceptually related to the diphosphine and diamine system) have also shown high efficiency in the asymmetric hydrogenation of various substrates, including ketones. The mechanistic details for Ir-(R)-SDP catalyzed reactions are less extensively studied but are generally believed to follow a similar outer-sphere mechanism involving a metal-ligand bifunctional activation of hydrogen.

Conclusion

The this compound ligand has proven to be a highly effective and versatile chiral ligand for asymmetric catalysis, particularly in the ruthenium-catalyzed hydrogenation of ketones. The well-defined and rigid chiral pocket created by the spirobiindane backbone, coupled with a metal-ligand bifunctional mechanism, allows for excellent levels of enantioselectivity in the synthesis of chiral secondary alcohols. The modularity of the catalytic system, allowing for the tuning of the diphosphine and diamine components, provides a powerful tool for optimizing catalytic performance for a wide range of substrates. This makes the this compound ligand and its derivatives invaluable tools for researchers and professionals in the field of drug development and fine chemical synthesis.

References

An In-depth Technical Guide on the Electronic and Steric Effects of the (R)-SDP Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-SDP, a chiral spiro diphosphine ligand, has emerged as a significant tool in asymmetric catalysis. Its unique spirobiindane backbone imparts a rigid and well-defined chiral environment, influencing the stereochemical outcome of a variety of chemical transformations. This technical guide provides a comprehensive overview of the electronic and steric properties of the this compound ligand, its synthesis, and its application in palladium-catalyzed asymmetric allylic alkylation.

Ligand Properties: A Quantitative Overview

A key steric parameter that has been reported is the P-Pd-P bite angle in a palladium complex. For the closely related [PdCl2((S)-SDP)] complex, this has been determined by single crystal X-ray diffraction.[1]

| Parameter | Value | Description |

| Chemical Formula | C41H34P2 | The elemental composition of the this compound ligand. |

| Molecular Weight | 588.66 g/mol | The mass of one mole of the this compound ligand. |

| Melting Point | 198-203 °C | The temperature range at which the solid ligand transitions to a liquid.[2] |

| Optical Activity | [α]22/D +184° (c = 1 in chloroform) | The extent to which the chiral ligand rotates plane-polarized light.[2] |

| P-Pd-P Bite Angle | 92.7° | The angle formed by the two phosphorus atoms and the palladium center in the [PdCl2((S)-SDP)] complex, indicating the chelation geometry.[1] |

Experimental Protocols

Synthesis of this compound Ligand

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in readily available literature, the general approach to synthesizing similar chiral diphosphine ligands involves the phosphinylation of a chiral diol or a related precursor. The synthesis of the spirobiindane backbone is a critical step, often involving resolution to obtain the desired enantiomer.

A general conceptual workflow for the synthesis of such ligands is as follows:

Caption: Conceptual workflow for the synthesis of this compound.

Palladium-Catalyzed Asymmetric Allylic Alkylation

This compound has proven to be an effective ligand in the palladium-catalyzed asymmetric allylic alkylation (AAA) of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate. High enantioselectivity in this reaction is notably achieved with the use of diethylzinc (B1219324) as a base.[1]

General Experimental Procedure:

A representative experimental protocol for this reaction, based on literature for similar systems, is as follows:

-

Catalyst Preparation: In a glovebox, a Schlenk tube is charged with [Pd(allyl)Cl]2 and the this compound ligand in a suitable solvent (e.g., THF or toluene). The mixture is stirred at room temperature to allow for the formation of the active catalyst complex.

-

Reaction Setup: In a separate flask, the nucleophile (dimethyl malonate) is dissolved in the reaction solvent.

-

Reaction Execution: To the catalyst mixture, the substrate (1,3-diphenyl-2-propenyl acetate) is added, followed by the solution of the nucleophile. The reaction vessel is then cooled to the desired temperature (e.g., 0 °C or room temperature).

-

Initiation: Diethylzinc (as a solution in hexanes) is added dropwise to the reaction mixture.

-

Monitoring and Workup: The reaction is monitored by TLC or GC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

Purification and Analysis: The crude product is purified by column chromatography on silica (B1680970) gel. The yield and enantiomeric excess (ee) of the product are determined by chiral HPLC analysis.

Catalytic Cycle and Mechanism

The palladium-catalyzed asymmetric allylic alkylation, often referred to as the Tsuji-Trost reaction, proceeds through a well-established catalytic cycle. The chiral this compound ligand controls the stereochemistry of the product by influencing the spatial arrangement of the reactants around the palladium center.

Caption: Generalized catalytic cycle for the Tsuji-Trost reaction.

Mechanism of Stereoselectivity:

The enantioselectivity of the reaction is determined during the nucleophilic attack on the π-allyl palladium intermediate. The chiral this compound ligand creates a chiral pocket around the palladium center. This steric hindrance directs the incoming nucleophile to attack one of the two enantiotopic termini of the allyl group preferentially, leading to the formation of one enantiomer of the product in excess. The rigidity of the spirobiindane backbone of the this compound ligand is crucial for creating a well-defined and effective chiral environment to achieve high levels of stereocontrol.

Conclusion

The this compound ligand stands as a valuable asset in the field of asymmetric catalysis. Its rigid chiral scaffold provides a platform for high enantioselectivity in various reactions, most notably in palladium-catalyzed asymmetric allylic alkylation. While a more detailed quantitative analysis of its steric and electronic parameters would be beneficial for rational ligand design, the existing data and its successful application in synthesis underscore its importance for researchers and professionals in drug development and fine chemical synthesis. Further computational and experimental studies are warranted to fully elucidate the nuanced electronic and steric effects that govern its catalytic behavior.

References

An In-depth Technical Guide to the Solubility and Stability of the (R)-SDP Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (R)-SDP ligand, or (R)-(+)-7,7′-Bis(diphenylphosphino)-2,2′,3,3′-tetrahydro-1,1′-spirobiindene, is a chiral phosphine (B1218219) ligand integral to modern asymmetric catalysis. Its rigid spirobiindane backbone creates a well-defined chiral environment around a metal center, enabling high enantioselectivity in a variety of chemical transformations. An optimal understanding of its solubility and stability is critical for its effective handling, reaction optimization, and the development of robust catalytic systems.

This technical guide provides a comprehensive overview of the known properties of the this compound ligand, alongside detailed experimental protocols for determining its solubility in common organic solvents and assessing its stability under various conditions. While specific quantitative solubility and stability data for this compound is not extensively documented in publicly available literature, this guide equips researchers with the necessary methodologies to generate this crucial data in-house.

Physicochemical Properties of this compound

The fundamental properties of the this compound ligand are summarized in the table below. This information is crucial for its handling and use in experimental setups.

| Property | Value |

| Synonym | (R)-(+)-7,7′-Bis(diphenylphosphino)-2,2′,3,3′-tetrahydro-1,1′-spirobiindene |

| CAS Number | 917377-74-3[1][2][3] |

| Molecular Formula | C₄₁H₃₄P₂[1][2][3] |

| Molecular Weight | 588.66 g/mol [1][2][3] |

| Appearance | Solid[1][3] |

| Melting Point | 198-203 °C[1][2][3] |

| Optical Activity | [α]²²/D +184°, c = 1 in chloroform[1][2][3] |

| Storage Temperature | -20°C[1][2][3] |

Solubility of this compound

Qualitative Solubility

Based on the lipophilic nature of the diphenylphosphino and spirobiindane moieties, this compound is expected to be soluble in many common organic solvents. A qualitative assessment of solubility in various solvents is the first step in characterizing this ligand.

Quantitative Solubility Data

The following table provides a template for researchers to record experimentally determined solubility data for this compound in a variety of common organic solvents at a specified temperature (e.g., 25 °C).

| Solvent | Dielectric Constant (20°C) | Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) |

| Dichloromethane | 9.1 | 3.1 | Data to be determined | Data to be determined |

| Tetrahydrofuran (THF) | 7.5 | 4.0 | Data to be determined | Data to be determined |

| Toluene | 2.4 | 2.4 | Data to be determined | Data to be determined |

| Chloroform | 4.8 | 4.1 | Data to be determined | Data to be determined |

| Acetone | 21 | 5.1 | Data to be determined | Data to be determined |

| Acetonitrile | 37.5 | 5.8 | Data to be determined | Data to be determined |

| Ethanol | 24.6 | 4.3 | Data to be determined | Data to be determined |

| Methanol | 32.7 | 5.1 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 47 | 7.2 | Data to be determined | Data to be determined |

| n-Hexane | 1.9 | 0.1 | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[4][5][6]

Methodology:

-

Preparation: Add an excess amount of solid this compound ligand to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

-

Quantification:

-

High-Performance Liquid Chromatography (HPLC): Prepare a calibration curve using standard solutions of this compound of known concentrations. Dilute the filtered saturated solution with a suitable mobile phase and inject it into the HPLC system. Determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve. Given the susceptibility of phosphine ligands to on-column oxidation, a robust HPLC method is recommended, potentially with the addition of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the mobile phase.[7][8][9]

-

UV-Vis Spectroscopy: If this compound has a distinct chromophore, prepare a calibration curve by measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). Dilute the filtered saturated solution and measure its absorbance to determine the concentration.[10][11]

-

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

Stability of this compound

The stability of phosphine ligands is a critical factor in their storage, handling, and performance in catalytic reactions. Degradation can lead to reduced catalytic activity and enantioselectivity.

Factors Affecting Stability

-

Oxidation: The phosphorus(III) center in phosphine ligands is susceptible to oxidation to form the corresponding phosphine oxide. This is a common degradation pathway, especially in the presence of air (oxygen).[12] The rate of oxidation can be influenced by the electronic properties of the substituents on the phosphorus atom.

-

Thermal Degradation: Elevated temperatures can lead to the decomposition of phosphine ligands.[13][14][15] The recommended storage temperature of -20°C for this compound suggests that it may be prone to thermal degradation at higher temperatures.[1][2][3]

-

Solvent Effects: The choice of solvent can influence the stability of a ligand. Some solvents may contain impurities (e.g., peroxides in aged ethers) that can accelerate degradation.

Experimental Protocol for Stability Assessment (³¹P NMR Spectroscopy)

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and direct technique for monitoring the stability of phosphine ligands, as the chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment.[16][17][18][19]

References

- 1. This compound 917377-74-3 [sigmaaldrich.com]

- 2. This compound | Krackeler Scientific, Inc. [krackeler.com]

- 3. solid | Sigma-Aldrich [sigmaaldrich.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. bioassaysys.com [bioassaysys.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Robust HPLC method for easily-oxidizable phosphine ligand analysis - American Chemical Society [acs.digitellinc.com]

- 9. A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biochimica.bio.uniroma1.it [biochimica.bio.uniroma1.it]

- 11. andreabellelli.it [andreabellelli.it]

- 12. Reddit - The heart of the internet [reddit.com]

- 13. academic.oup.com [academic.oup.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. dalalinstitute.com [dalalinstitute.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 18. 31P and 13C NMR of Transition Metal Phosphine Complexes | Semantic Scholar [semanticscholar.org]

- 19. 31P NMR study of the stoichiometry, stability and thermodynamics of complex formation between palladium(II) acetate and bis(diphenylphosphino)ferrocene - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Landscape of (R)-SDP Analogs: A Technical Guide to Imidazo[4,5-g]quinoxaline Derivatives for Drug Discovery

A Note on Chemical Identity: The designation "(R)-SDP" is commonly associated with a phosphine (B1218219) ligand ((R)-(+)-7,7′-Bis(diphenylphosphino)-2,2′,3,3′-tetrahydro-1,1′-spirobiindane). However, the full chemical name provided, (R)-7,8-dihydro-1-phenyl-1H-imidazo[4,5-g]quinoxalin-6-amine, points to a distinct class of bioactive heterocyclic compounds. This guide will focus on the latter, a class of molecules with significant therapeutic potential, and will address the commercial availability of its close analogs.

Commercial Availability and Key Suppliers

Direct commercial suppliers for (R)-7,8-dihydro-1-phenyl-1H-imidazo[4,5-g]quinoxalin-6-amine were not readily identified in a survey of major chemical vendor catalogs. However, a closely related and structurally similar compound, N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine (CAS Number: 91147-43-2), is commercially available. This compound is also known as Brimonidine Impurity A and can serve as a valuable starting point or reference compound for research in this area.

A number of suppliers offer N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine, often as a reference standard for pharmaceutical quality control. Researchers and drug development professionals can source this compound from the following vendors:

| Supplier | Product Name(s) | CAS Number | Additional Information |

| SynZeal | Brimonidine EP Impurity A | 91147-43-2 | Supplied with a Certificate of Analysis (COA) and analytical data.[1] |

| Simson Pharma Limited | Brimonidine EP Impurity A | 91147-43-2 | Leading manufacturer and exporter, provides a Certificate of Analysis.[2] |

| Chembuild Pharma Private Limited | Brimonidine Impurity A | 91147-43-2 | Manufacturer, exporter, and supplier based in India.[3] |

| Veeprho | Brimonidine EP Impurity A | 91147-43-2 | Leading supplier of impurity reference standards.[4] |

| Daicel Pharma Standards | Brimonidine Impurity A | 91147-43-2 | Leading pharmaceutical impurities manufacturer and supplier.[5] |

| LGC Standards | Desbromo Brimonidine | 91147-43-2 | High-quality reference standards for analytical testing. |

| BLDpharm | N-(4,5-Dihydro-1H-imidazol-2-yl)quinoxalin-6-amine | 91147-43-2 | Available for online ordering.[6] |

| Biosynth | N-(4,5-Dihydro-1H-imidazol-2-yl)-6-quinoxalinamine | 91147-43-2 | Available for pharmaceutical testing.[7] |

| GLP Pharma Standards | Brimonidine EP Impurity A | 91147-43-2 | Supplied with a comprehensive Certificate of Analysis including 1HNMR, MASS, HPLC, and IR data.[8] |

| Echemi | N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine | 91147-43-2 | Offered by various suppliers on the platform.[9] |

| Santa Cruz Biotechnology | N-(4,5-Dihydro-1H-imidazol-2-yl)-6-quinoxalinamine | 91147-43-2 | For research use only.[10] |

Physicochemical Properties of N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N₅ | PubChem[11] |

| Molecular Weight | 213.24 g/mol | PubChem[11] |

| CAS Number | 91147-43-2 | PubChem[11] |

| Appearance | White or off-white solid | ChemBK[12] |

| Melting Point | ~120-125 °C | ChemBK[12] |

| Solubility | Soluble in DMSO and dimethylformamide | ChemBK[12] |

| SMILES | C1CN=C(N1)NC2=CC3=NC=CN=C3C=C2 | PubChem[11] |

| InChIKey | PVKUNRLEOHFACD-UHFFFAOYSA-N | PubChem[11] |

Biological Activities and Therapeutic Potential

The quinoxaline (B1680401) scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. The fusion of an imidazole (B134444) ring to the quinoxaline core, as seen in the target molecule and its analogs, gives rise to a class of compounds with significant potential for the development of novel therapeutics.

Anticancer Activity

Quinoxaline derivatives have shown considerable promise as anticancer agents. Their mechanisms of action are diverse and include the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.

Anti-inflammatory and Immunomodulatory Activity

A key area of interest for imidazoquinoxaline derivatives is in the treatment of inflammatory and autoimmune diseases. This activity is often mediated through the inhibition of specific kinases in inflammatory signaling pathways.

-

IKK Inhibition: Structurally related imidazo[1,5-a]quinoxalin-4(5H)-one derivatives have been identified as selective inhibitors of IκB kinase (IKK). IKK is a central kinase in the NF-κB signaling pathway, a critical mediator of inflammatory responses. Inhibition of IKK can block the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

-

BTK Inhibition: Imidazo[1,5-a]quinoxalines have also been developed as irreversible inhibitors of Bruton's tyrosine kinase (BTK). BTK is essential for B-cell receptor (BCR) signaling, and its hyperactivation is implicated in B-cell malignancies and autoimmune diseases like rheumatoid arthritis.

Signaling Pathways

The therapeutic effects of imidazo[4,5-g]quinoxaline derivatives are often linked to their ability to modulate key signaling pathways involved in disease pathogenesis.

Experimental Protocols

General Synthesis of Imidazo[1,5-a]quinoxalin-4(5H)-one Derivatives

The synthesis of the imidazo[1,5-a]quinoxaline (B8520501) core can be achieved through a multi-step process, often starting from readily available phenylenediamines.

A representative synthetic protocol involves the following key steps:

-

Condensation: Reaction of a 1,2-phenylenediamine with an α-keto acid to form a quinoxalin-2(1H)-one.

-

Intermediate Formation: The resulting quinoxalin-2(1H)-one is then reacted with a reagent such as tosylmethyl isocyanide (TosMIC).

-

Cyclization: An intramolecular cyclization is then carried out to furnish the final imidazo[1,5-a]quinoxalin-4(5H)-one core structure. Further modifications can be made to this core to generate a library of derivatives.

In Vitro IKKβ Kinase Assay (Luminescent)

This protocol is adapted from commercially available kinase assay kits, such as the ADP-Glo™ Kinase Assay, and is designed to measure the inhibitory activity of a compound against IKKβ.[13][14][15]

Materials:

-

Recombinant human IKKβ enzyme

-

IKKβ substrate (e.g., IKKtide)

-

ATP

-

Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

-

Test compound (e.g., imidazoquinoxaline derivative) dissolved in DMSO

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well white assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

-

Reaction Setup:

-

Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of IKKβ enzyme diluted in kinase reaction buffer to each well. Include a "no enzyme" control.

-

Gently mix the plate and incubate for a pre-determined time (e.g., 15-60 minutes) at room temperature to allow for compound binding.

-

-

Kinase Reaction Initiation:

-

Prepare a 2X Substrate/ATP mix in kinase reaction buffer. The ATP concentration should be at or near the Km for IKKβ.

-

Add 5 µL of the 2X Substrate/ATP mix to each well to initiate the kinase reaction.

-

-

Kinase Reaction Incubation: Mix the plate and incubate for 60 minutes at 30°C.

-

Reaction Termination and ATP Depletion:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

-

ADP to ATP Conversion and Signal Generation:

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate for 30-60 minutes at room temperature to allow for the conversion of ADP to ATP and the generation of a luminescent signal.

-

-

Luminescence Measurement: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Subtract the "no enzyme" control background from all other readings.

-

Normalize the data to the "no inhibitor" control (representing 100% kinase activity).

-

Plot the normalized kinase activity against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

In Vitro BTK Kinase Assay (Luminescent)

This protocol is also based on the ADP-Glo™ Kinase Assay and is tailored for measuring the inhibitory activity of a compound against BTK.[16][17]

Materials:

-

Recombinant human BTK enzyme

-

BTK substrate (e.g., Poly(Glu,Tyr) 4:1)

-

ATP

-

Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)

-

Test compound (e.g., imidazoquinoxaline derivative) dissolved in DMSO

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well white assay plates

-

Plate reader capable of measuring luminescence

Procedure: The procedure is similar to the IKKβ kinase assay, with the following key considerations for BTK:

-

Enzyme and Substrate: Use recombinant BTK and a suitable substrate like Poly(Glu,Tyr) 4:1.

-

Reaction Buffer: A specific buffer composition may be required for optimal BTK activity, which may include MnCl₂ and DTT.

-

Pre-incubation for Covalent Inhibitors: If the test compound is a suspected covalent inhibitor, a pre-incubation step of the enzyme and compound before the addition of the substrate/ATP mix is crucial. The duration of this pre-incubation should be optimized (e.g., 30-60 minutes).

The data analysis follows the same principles as the IKKβ assay to determine the IC₅₀ value of the test compound.

This technical guide provides a foundational understanding of the commercial availability, biological activities, and experimental evaluation of imidazo[4,5-g]quinoxaline derivatives. While the specifically named (R)-enantiomer may not be readily available, the closely related and commercially accessible analogs offer a gateway for researchers and drug development professionals to explore the therapeutic potential of this promising class of compounds.

References

- 1. Brimonidine EP Impurity A | 91147-43-2 | SynZeal [synzeal.com]

- 2. Brimonidine EP Impurity A | CAS No- 91147-43-2 | Simson Pharma Limited [simsonpharma.com]

- 3. Brimonidine Impurity A Manufacturer, Supplier from Hoshiarpur [chembuildpharma.co.in]

- 4. veeprho.com [veeprho.com]

- 5. Brimonidine Impurity A - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. 91147-43-2|N-(4,5-Dihydro-1H-imidazol-2-yl)quinoxalin-6-amine|BLD Pharm [bldpharm.com]

- 7. N-(4,5-Dihydro-1H-imidazol-2-yl)-6-quinoxalinamine | 91147-43-2 | FD46708 [biosynth.com]

- 8. glppharmastandards.com [glppharmastandards.com]

- 9. echemi.com [echemi.com]

- 10. scbt.com [scbt.com]

- 11. N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine | C11H11N5 | CID 10198248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chembk.com [chembk.com]

- 13. IKKbeta Kinase Enzyme System Application Note [promega.kr]

- 14. promega.com [promega.com]

- 15. IKK beta Kinase Enzyme System [promega.com]

- 16. BTK Kinase Enzyme System Application Note [worldwide.promega.com]

- 17. promega.com [promega.com]

(R)-SDP: A Technical Guide to Safe Handling and Application in Asymmetric Synthesis

(R)-(+)-7,7′-Bis(diphenylphosphino)-2,2′,3,3′-tetrahydro-1,1′-spirobiindane , commonly known as (R)-SDP , is a chiral phosphine (B1218219) ligand widely employed in asymmetric catalysis. Its rigid spirobiindane backbone and phosphine moieties create a well-defined chiral environment, enabling high enantioselectivity in a variety of chemical transformations. This guide provides researchers, scientists, and drug development professionals with essential information on its safety, handling, and core applications.

Chemical and Physical Properties

This compound and its analogue, (R)-Xyl-SDP, are air-sensitive solids. Their key properties are summarized below for easy reference.